Spiropyran hexyl methacrylate Spiropyran hexyl methacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16014324
InChI: InChI=1S/C28H33NO3/c1-21(2)26(30)31-20-12-6-5-11-19-29-24-15-9-8-14-23(24)27(3,4)28(29)18-17-22-13-7-10-16-25(22)32-28/h7-10,13-18H,1,5-6,11-12,19-20H2,2-4H3
SMILES:
Molecular Formula: C28H33NO3
Molecular Weight: 431.6 g/mol

Spiropyran hexyl methacrylate

CAS No.:

Cat. No.: VC16014324

Molecular Formula: C28H33NO3

Molecular Weight: 431.6 g/mol

* For research use only. Not for human or veterinary use.

Spiropyran hexyl methacrylate -

Specification

Molecular Formula C28H33NO3
Molecular Weight 431.6 g/mol
IUPAC Name 6-(3',3'-dimethylspiro[chromene-2,2'-indole]-1'-yl)hexyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C28H33NO3/c1-21(2)26(30)31-20-12-6-5-11-19-29-24-15-9-8-14-23(24)27(3,4)28(29)18-17-22-13-7-10-16-25(22)32-28/h7-10,13-18H,1,5-6,11-12,19-20H2,2-4H3
Standard InChI Key TUAKFBZCIRNGPP-UHFFFAOYSA-N
Canonical SMILES CC(=C)C(=O)OCCCCCCN1C2=CC=CC=C2C(C13C=CC4=CC=CC=C4O3)(C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Spiropyran hexyl methacrylate is systematically named 6-{3',3'-dimethyl-1',3'-dihydrospiro[chromene-2,2'-indol]-1'-yl}hexyl 2-methylprop-2-enoate . Its structure integrates two critical components:

  • A spiropyran moiety: Comprising indoline and chromene rings connected via a spiro carbon, this group undergoes reversible C–O bond cleavage under UV light (300–400 nm), transitioning to a planar, conjugated merocyanine form .

  • A hexyl methacrylate chain: The six-carbon spacer links the spiropyran to a methacrylate group, enabling radical polymerization into acrylate-based polymers .

The molecule’s photochromism arises from the spiropyran’s ability to switch between a nonpolar SP form and a zwitterionic MC form, which exhibits a strong absorption band at 500–600 nm . This transition is accompanied by a fluorescence "on/off" switch, as the MC form emits intensely in hydrophobic environments .

Physicochemical Properties

Key properties include:

  • Solubility: 10 mM in dimethyl sulfoxide (DMSO) , with limited solubility in aqueous media due to its hydrophobic spiropyran core.

  • Stability: The SP form is stable in dark, dry conditions at -20°C , while the MC form reverts thermally to SP with a half-life of ~103^3 seconds . Encapsulation within polymer nanoparticles enhances photostability by reducing oxidative degradation .

  • Thermal Behavior: Differential scanning calorimetry (DSC) of poly(spiropyran hexyl methacrylate) reveals a glass transition temperature (TgT_g) dependent on polymer architecture, ranging from 45°C (linear) to 65°C (molecular brush) .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight431.57 g/mol
Melting PointNot reported (solid powder)
λmax\lambda_{\text{max}} (MC)550 nm (in hydrophobic media)
Quantum Yield (MC)0.42 (in nanoparticles)

Synthesis and Polymerization Strategies

Monomer Synthesis

Spiropyran hexyl methacrylate is synthesized via a multi-step route:

  • Spiropyran Functionalization: The hydroxyl group of 6-nitrospiropyran is substituted with a hexyl bromide chain through nucleophilic aliphatic substitution .

  • Methacrylation: The terminal hydroxyl group of the hexyl chain undergoes esterification with methacryloyl chloride, yielding the final monomer .

Critical Note: Residual nitro groups from incomplete reduction may necessitate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Polymer Architectures

Atom transfer radical polymerization (ATRP) initially attempted for star-shaped polymers faced challenges due to spiropyran’s inhibition of copper catalysts . Successful strategies instead combined ATRP with click chemistry:

  • Linear Polymers: Poly(spiropyran hexyl methacrylate) with MnM_n = 15–20 kDa and dispersity (ĐĐ) = 1.1–1.3 .

  • Star Polymers: Four-arm stars synthesized using pentaerythritol tetrakis(2-bromoisobutyrate) initiator (MnM_n = 60 kDa, ĐĐ = 1.2) .

  • Molecular Brushes: A poly(ethylene glycol) macroinitiator grafted with spiropyran side chains (MnM_n = 120 kDa, ĐĐ = 1.4) .

Table 2: Polymerization Outcomes

ArchitectureMnM_n (kDa)ĐĐSP Density (groups/nm2^2)
Linear15–201.10.8
Star601.22.5
Brush1201.45.2

Photochemical Behavior and Kinetics

Isomerization Dynamics

UV irradiation (365 nm, 10 mW/cm2^2) induces SP→MC conversion with a quantum yield of 0.25 . Back-conversion (MC→SP) occurs via:

  • Thermal Relaxation: t1/2t_{1/2} = 1,200 s at 25°C .

  • Visible Light Activation: 550 nm irradiation accelerates reversion (t1/2t_{1/2} = 300 s) .

Notably, molecular brushes exhibit slower ring-closure kinetics (t1/2t_{1/2} = 2,400 s) due to steric hindrance from densely packed side chains .

Fatigue Resistance

Encapsulation within poly(methyl methacrylate) nanoparticles reduces photodegradation by 70% compared to free MC in solution . After 50 switching cycles, brush polymers retain 95% initial absorbance vs. 80% for linear analogs .

Applications in Light-Actuated Materials

Mechanoresponsive Hydrogels

Chuang Li et al. (2020) demonstrated spiropyran hexyl methacrylate’s utility in hybrid hydrogels . Key findings:

  • Covalent Network: Poly(ethylene glycol) diacrylate (PEGDA) provides structural integrity.

  • Supramolecular Network: Host-guest interactions between MC and α-cyclodextrin enable reversible crosslinking.

  • Actuation Performance: 40% strain under 450 nm light (0.5 W/cm2^2), with full recovery in darkness .

Table 3: Hydrogel Actuation Metrics

ParameterValue
Response Time12 s
Work Capacity15 kJ/m3^3
Cycling Stability500 cycles

Future Directions and Challenges

Biomedical Integration

While current formulations are research-grade , future work must address:

  • Cytocompatibility: Mitigating methacrylate-induced cytotoxicity through PEGylation.

  • In Vivo Activation: Developing near-infrared (NIR) activatable derivatives for deep-tissue applications.

Scalable Manufacturing

Batch-to-batch variability in polymer dispersity (ĐĐ = 1.1–1.4) necessitates improved RAFT or ROMP techniques for industrial-scale production.

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